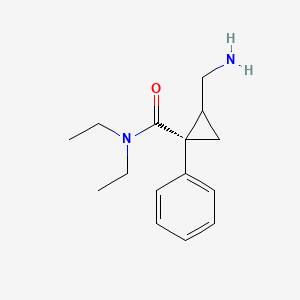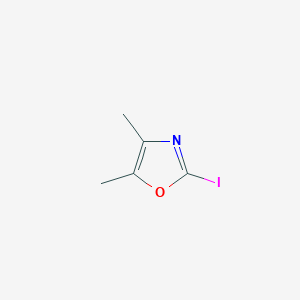
2-Iodo-4,5-dimethyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4,5-dimethyloxazole is an organic compound belonging to the oxazole family It is characterized by the presence of an iodine atom at the second position and two methyl groups at the fourth and fifth positions on the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,5-dimethyloxazole typically involves the iodination of 4,5-dimethyloxazole. One common method includes the reaction of 4,5-dimethyloxazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4,5-dimethyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 4,5-dimethyloxazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
Substitution: Formation of 2-substituted-4,5-dimethyloxazole derivatives.
Oxidation: Formation of oxazole-2-carboxylic acids or oxazole-2-aldehydes.
Reduction: Formation of 4,5-dimethyloxazole.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4,5-dimethyloxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Iodo-4,5-dimethyloxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the oxazole ring play crucial roles in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyloxazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5-dimethyloxazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Chloro-4,5-dimethyloxazole:
Uniqueness
2-Iodo-4,5-dimethyloxazole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H6INO |
|---|---|
Molekulargewicht |
223.01 g/mol |
IUPAC-Name |
2-iodo-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C5H6INO/c1-3-4(2)8-5(6)7-3/h1-2H3 |
InChI-Schlüssel |
YZWKLGUJODHWRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)



![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)
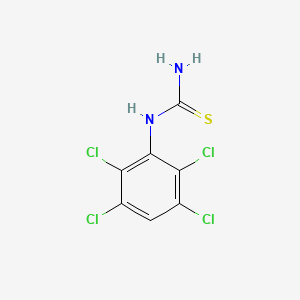

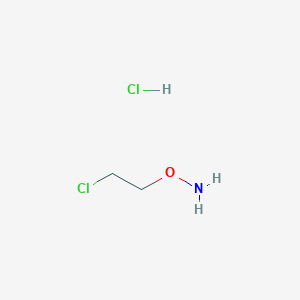

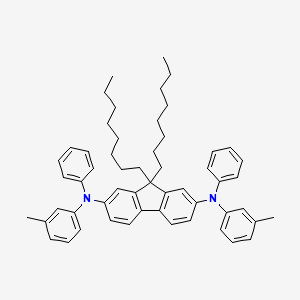
![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
